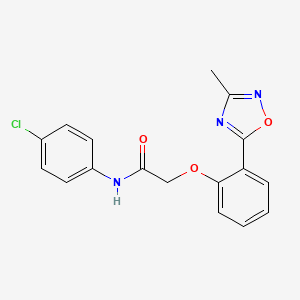

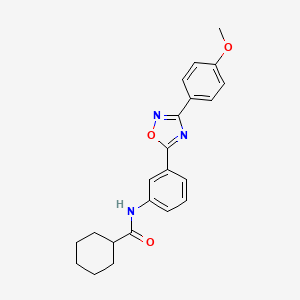

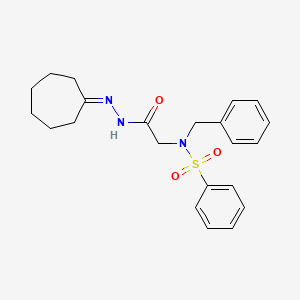

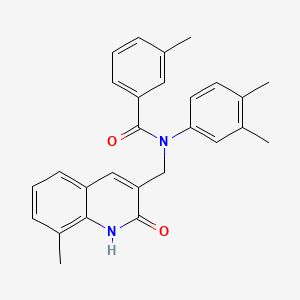

(2-hydroxy-8-methylquinolin-3-yl)methyl thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of 2-Methyl-8-quinolinol , which is a methyl substituted quinolinol derivative that shows fungicidal property . It can also undergo complexation with transition metal complexes .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 8-Hydroxy-2-methylquinoline have been used in the preparation of various complexes . For instance, a heteropoly acid based organic hybrid heterogeneous catalyst, HMQ-STW, was prepared by combining 8-hydroxy-2-methylquinoline (HMQ) with Keggin-structured H4SiW12O40 (STW) .Molecular Structure Analysis

The molecular structure analysis of this compound would require advanced techniques such as X-ray diffractometry (XRD), Fourier transform infrared spectroscopy (FT-IR), and scanning electron microscopy (SEM) . These techniques can provide detailed information about the atomic and molecular structure of the compound.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is used. As an example, 8-Hydroxy-2-methylquinoline has been used as a catalyst in the ketalization of ketones .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For similar compounds, properties such as melting point, boiling point, solubility, and stability can be determined .Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, such as “(2-hydroxy-8-methylquinolin-3-yl)methyl thiophene-2-carboxylate”, have been the focus of many scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anti-Inflammatory Properties

Thiophene derivatives exhibit many pharmacological properties such as anti-inflammatory . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

Antimicrobial Properties

Thiophene derivatives also exhibit antimicrobial properties . This makes them valuable in the development of new antimicrobial agents.

Anti-Cancer Properties

Thiophene derivatives have shown anticancer properties . This opens up possibilities for the development of new anticancer drugs.

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .

Organic Light-Emitting Diodes (OLEDs)

Thiophene-mediated molecules have been used in the fabrication of organic light-emitting diodes (OLEDs) . This makes them important in the field of electronics.

Organic Field-Effect Transistors (OFETs)

Thiophene-mediated molecules also play a role in the development of organic field-effect transistors (OFETs) . This highlights their importance in the field of electronics.

Suzuki–Miyaura Cross-Coupling

Thiophene derivatives can be used in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mechanism of Action

Target of Action

Thiophene derivatives, a key component of this compound, have been shown to exhibit a variety of biological effects, suggesting they interact with multiple targets .

Mode of Action

Thiophene derivatives are known to interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Thiophene derivatives have been associated with a range of pharmacological properties, suggesting they may influence multiple pathways .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (2-hydroxy-8-methylquinolin-3-yl)methyl thiophene-2-carboxylate is currently unavailable . The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy.

Result of Action

Thiophene derivatives have been associated with various biological activities, indicating that they can induce a range of cellular responses .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and use. It’s important to handle all chemicals with appropriate safety measures. For similar compounds, safety information may include hazards related to environmental impact, storage conditions, and personal protective equipment .

properties

IUPAC Name |

(8-methyl-2-oxo-1H-quinolin-3-yl)methyl thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3S/c1-10-4-2-5-11-8-12(15(18)17-14(10)11)9-20-16(19)13-6-3-7-21-13/h2-8H,9H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOODXGBQVFUTGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C(=O)N2)COC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709706.png)